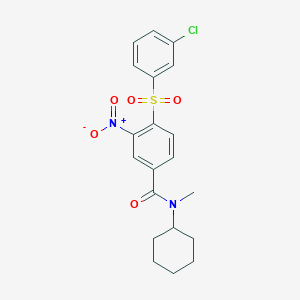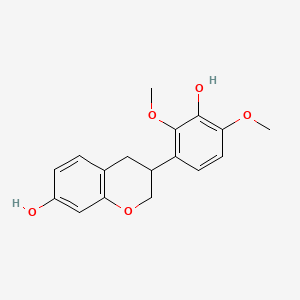![molecular formula C29H30P2 B1229684 [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane: is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a pentane backbone, allows it to form stable complexes with various transition metals, making it a valuable tool in the field of organometallic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane typically involves the reaction of a suitable chiral precursor with diphenylphosphine. One common method is the alkylation of a chiral diol with diphenylphosphine in the presence of a base, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Applications De Recherche Scientifique
Chemistry: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its chiral nature allows for the selective formation of enantiomerically pure products .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a valuable tool in metalloprotein studies .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis is crucial for the manufacture of chiral drugs and other high-value compounds .
Mécanisme D'action
The mechanism of action of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane involves its coordination to transition metals, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparaison Avec Des Composés Similaires
- **1,3-Bis(diphenyl
1,2-Bis(diphenylphosphino)ethane (dppe): A common symmetrical bidentate ligand used in coordination chemistry.
Propriétés
Formule moléculaire |
C29H30P2 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
4-diphenylphosphanylpentan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3 |
Clé InChI |
CTYPJIUQROQJBG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
2,4-bis(diphenylphosphino)pentane BDPP cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


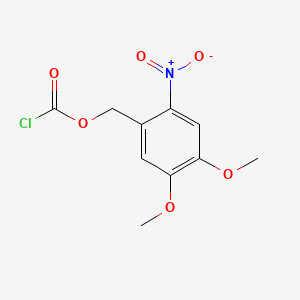


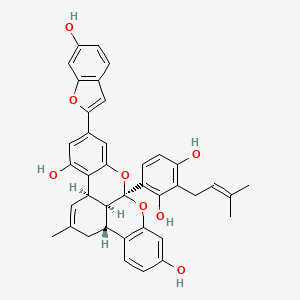
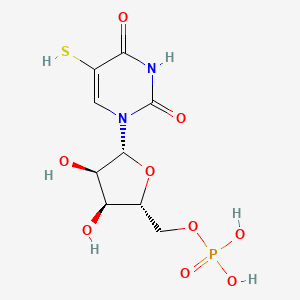
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
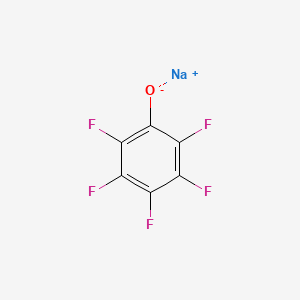
![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)
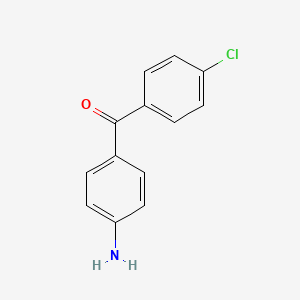

![2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)
